![molecular formula C11H9NO2 B1273253 1,2-diona de 5,6-dihidro-4H-pirrolo[3,2,1-ij]quinolina CAS No. 4290-72-6](/img/structure/B1273253.png)
1,2-diona de 5,6-dihidro-4H-pirrolo[3,2,1-ij]quinolina
Descripción general
Descripción
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (DHPQD) is a heterocyclic compound that has been studied for its potential applications in various scientific research fields. This compound has a unique structure which has been found to have interesting properties and potential uses in different areas. It is a highly functionalized heterocyclic aromatic compound with a pyrrolo[3,2,1-ij]quinoline-1,2-dione core structure. This compound has been found to have various biochemical and physiological effects, as well as applications in laboratory experiments. In
Aplicaciones Científicas De Investigación
Investigación Anticoagulante
1,2-diona de 5,6-dihidro-4H-pirrolo[3,2,1-ij]quinolina: se ha estudiado como un posible anticoagulante. Los derivados del compuesto han mostrado promesa en la inhibición de los factores de coagulación sanguínea Xa y XIa, que son objetivos clave en el desarrollo de nuevos fármacos anticoagulantes . Esto podría conducir a la creación de anticoagulantes más seguros y efectivos, especialmente para pacientes que están en riesgo de trastornos trombóticos.
Síntesis Orgánica
Este compuesto sirve como intermediario en la síntesis orgánica, particularmente en la construcción de moléculas con fragmentos heterocíclicos. Estos fragmentos a menudo están conectados directamente o a través de espaciadores, que son cruciales para estudiar la reactividad y la actividad biológica . La versatilidad de este compuesto en la síntesis lo convierte en una herramienta valiosa para los químicos que diseñan nuevas moléculas para diversas aplicaciones.
Diseño de Fármacos
En química medicinal, los derivados de This compound se exploran por sus actividades farmacológicas duales o múltiples. Al combinar diferentes fragmentos farmacoforos, los investigadores pueden crear compuestos con mayor eficacia y menor toxicidad . Este enfoque es particularmente beneficioso en el diseño de fármacos con mecanismos de acción complejos.
Desarrollo de Farmacoforos
La estructura de This compound incluye varios centros de reacción, lo que le permite combinarse con varios farmacoforos. Por ejemplo, el acoplamiento con cumarina, un motivo presente en muchos anticoagulantes, puede conducir al desarrollo de nuevos agentes terapéuticos con perfiles mejorados .
Estudios de Actividad Biológica
Los derivados de este compuesto se han utilizado para estudiar sus actividades biológicas, incluido su papel como intermediarios en la síntesis de sustancias biológicamente activas. Algunos derivados sustituidos poseen propiedades anticoagulantes, que son de gran interés en farmacología .
Reducción de la Toxicidad en las Moléculas de Fármacos
Se ha informado que la introducción de un fragmento de cumarina en la molécula de un compuesto biológicamente activo, como This compound, disminuye su toxicidad. Esta es una consideración importante en el diseño de fármacos, ya que puede conducir a medicamentos más seguros .
Reactividad y Estudios Mecanísticos
La estructura del compuesto, con sus múltiples sitios reactivos, lo convierte en un tema interesante para estudios mecanísticos en química orgánica. Comprender cómo reacciona en diferentes condiciones puede proporcionar información sobre el diseño de nuevas reacciones y el desarrollo de nuevas metodologías sintéticas .
Síntesis de Moléculas Híbridas
Los investigadores han sintetizado nuevas estructuras híbridas que contienen tanto un fragmento de cumarina como un fragmento de 1,2-diona de 5,6-dihidro-4H-pirrolo[3,2,1-ij]quinolinona. Estos híbridos luego se evalúan por su actividad anticoagulante, mostrando la utilidad del compuesto en la creación de agentes terapéuticos multifuncionales .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione are the blood coagulation factors Xa and XIa . These factors play a crucial role in the blood coagulation cascade, a complex process that prevents excessive bleeding when a blood vessel is injured .
Mode of Action
This compound interacts with coagulation factors Xa and XIa, inhibiting their activity .
Biochemical Pathways
The inhibition of factors Xa and XIa disrupts the blood coagulation cascade, preventing the formation of fibrin, the protein that forms a clot . This can have downstream effects on other processes in the body, such as inflammation and wound healing, which are often associated with coagulation .
Pharmacokinetics
The compound’s structure suggests that it may be well-absorbed and distributed throughout the body . Its metabolism and excretion would likely depend on factors such as the presence of metabolic enzymes and transport proteins .
Result of Action
The primary result of the action of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is the prevention of blood clotting . This can be beneficial in conditions where clotting is a problem, such as in certain cardiovascular diseases . It could also increase the risk of bleeding .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. For example, the presence of other drugs or substances in the body could affect its absorption or metabolism . Additionally, factors such as pH and temperature could affect its stability .
Análisis Bioquímico
Biochemical Properties
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione plays a significant role in biochemical reactions due to its electrophilic ketone-carbonyl group. This property enables it to participate in various condensation reactions, such as the Knoevenagel condensation . The compound interacts with enzymes like monoamine oxidase, which it inhibits, contributing to its potential therapeutic effects . Additionally, it has been shown to interact with coagulation factors Xa and XIa, inhibiting their activity and thus exhibiting anticoagulant properties .
Cellular Effects
The effects of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione on cellular processes are profound. It has demonstrated cytotoxicity towards certain cancer cell lines, such as the U-937 cell line, indicating its potential as an anti-leukemia agent . The compound influences cell signaling pathways and gene expression, particularly those involved in cell proliferation and apoptosis. Its impact on cellular metabolism includes altering the activity of metabolic enzymes and affecting the levels of various metabolites .
Molecular Mechanism
At the molecular level, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with monoamine oxidase involves binding to the enzyme’s active site, preventing the breakdown of neurotransmitters . The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticoagulant activity and inhibition of tumor growth . At higher doses, toxic or adverse effects may occur, including damage to healthy tissues and organs. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s impact on metabolic flux includes altering the levels of key metabolites involved in energy production and biosynthesis . Its interaction with metabolic enzymes can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its efficacy, as it needs to reach target sites to exert its biochemical effects .
Subcellular Localization
The subcellular localization of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10-8-5-1-3-7-4-2-6-12(9(7)8)11(10)14/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEFHXSZIJKTPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=O)C(=O)N3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383003 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4290-72-6 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione that make it attractive for chemical synthesis?
A1: 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a tricyclic compound that can be considered a fused ring system comprising an isatin (indole-2,3-dione) moiety and a cyclohexanone ring. The presence of the 1,2-dione within the pyrroloquinoline framework offers diverse reactivity. For instance, it can act as a 1,3-dielectrophile, enabling reactions with various dinucleophiles, leading to spirocyclic compounds [, , , ]. Additionally, the carbonyl groups can undergo condensation reactions, such as the Knoevenagel condensation, further expanding its synthetic utility [].
Q2: Can you provide examples of spirocyclic compounds synthesized using 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, and what are their potential applications?
A2: Research has demonstrated the synthesis of diverse spirocyclic compounds from 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. Some notable examples include:
- Spiro[pyrido[3,2,1‐ij]pyrimido[4,5‐b]quinoline‐7,5′‐pyrrolo[2,3‐d]pyrimidines] and Spiro[pyrimido[4,5‐b]quinoline‐5,1′‐pyrrolo[3,2,1‐ij]quinolines]: These complex spirocycles were generated by reacting 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione with 6-aminouracils and cyclic 1,3-diketones []. These compounds hold potential for medicinal chemistry exploration, particularly for developing novel therapeutic agents.
- Spiro[4H‐pyran‐3,3′‐oxindoles]: This class of spirocycles was synthesized via a three-component reaction involving 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, malononitrile (or ethyl cyanoacetate), and cyclic 1,3-diketones [, , ]. Spiro[4H‐pyran‐3,3′‐oxindoles] are considered privileged scaffolds in drug discovery due to their presence in various biologically active natural products and synthetic compounds.
Q3: How does the reaction environment (acidic vs. basic) influence the outcome of reactions using 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione with cyclic 1,3-dicarbonyl compounds?
A3: Interestingly, the reaction conditions significantly affect the product formation when 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione reacts with cyclic 1,3-dicarbonyl compounds [].
Q4: Beyond spirocycles, are there other compound classes accessible using 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione as a starting material?
A4: Yes, the versatility of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione extends to the synthesis of other compound classes. For example:
- 6-Aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: These derivatives, featuring an aryl group at the 6-position, have been synthesized and investigated for their anticoagulant properties []. This highlights the potential of modifying the core structure of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione to explore specific biological activities.
- Hexahydrospiro-pyrazolo[3,4-b]pyridine-4,1'-pyrrolo[3,2,1-ij]quinolines: These complex spirocyclic compounds, incorporating a pyrazolopyridine moiety, have also been synthesized utilizing 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione as a starting point []. This further exemplifies the potential for generating diverse molecular architectures with this building block.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

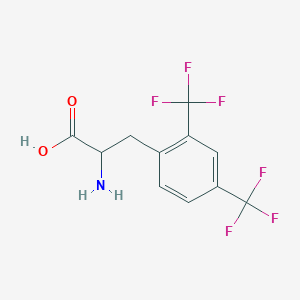

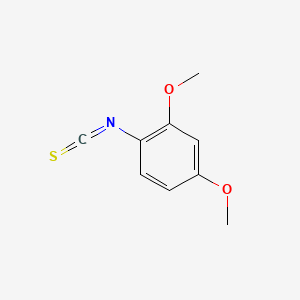


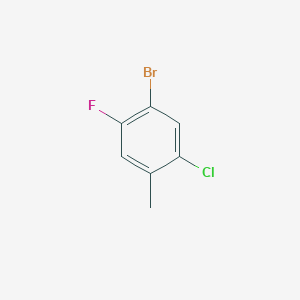
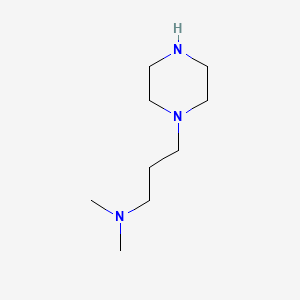
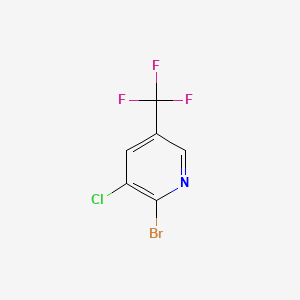
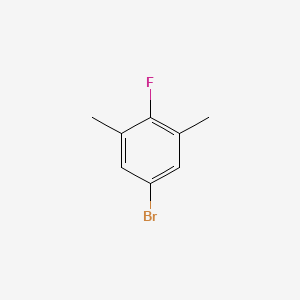
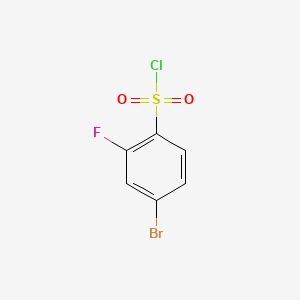



![5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B1273191.png)
